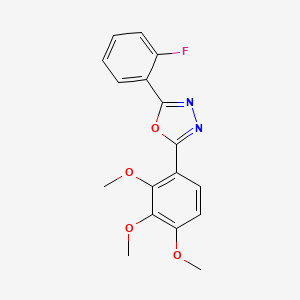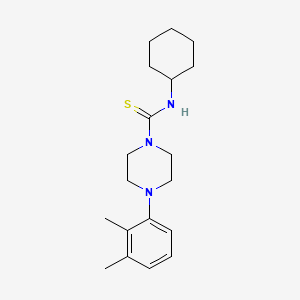![molecular formula C12H8ClN5OS B5794051 N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-1H-1,2,4-triazole-3-carboxamide](/img/structure/B5794051.png)
N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-1H-1,2,4-triazole-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-1H-1,2,4-triazole-3-carboxamide, also known as CCT018159, is a small molecule inhibitor that has been widely used in scientific research for its potential therapeutic applications.
Mecanismo De Acción
N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-1H-1,2,4-triazole-3-carboxamide exerts its therapeutic effects by inhibiting the activity of CDKs, GSK-3, and HDACs. CDKs are involved in cell cycle regulation and are often overexpressed in cancer cells, making them a potential target for cancer therapy. GSK-3 is involved in various signaling pathways, including the Wnt/beta-catenin pathway, which is dysregulated in many diseases. HDACs are involved in gene expression and have been implicated in the development of cancer and neurodegenerative disorders.
Biochemical and Physiological Effects
N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-1H-1,2,4-triazole-3-carboxamide has been shown to induce cell cycle arrest and apoptosis in cancer cells, inhibit inflammation, and improve cognitive function in animal models of neurodegenerative disorders. It has also been shown to have anti-angiogenic effects, which could be useful in the treatment of cancer.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-1H-1,2,4-triazole-3-carboxamide in lab experiments is its specificity for CDKs, GSK-3, and HDACs, which reduces the risk of off-target effects. However, its potency may vary depending on the cell type and experimental conditions, and its solubility can be a limitation for in vivo studies.
Direcciones Futuras
Future research on N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-1H-1,2,4-triazole-3-carboxamide could focus on its potential therapeutic applications in specific diseases, such as cancer and neurodegenerative disorders. It could also be used in combination with other drugs to enhance its therapeutic effects or overcome drug resistance. Further studies could also investigate its pharmacokinetics and toxicity in vivo to determine its suitability for clinical use.
Conclusion
In conclusion, N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-1H-1,2,4-triazole-3-carboxamide is a small molecule inhibitor that has been widely used in scientific research for its potential therapeutic applications. Its mechanism of action involves the inhibition of CDKs, GSK-3, and HDACs, which are involved in cell cycle regulation, apoptosis, and gene expression. While it has shown promise in preclinical studies, further research is needed to determine its suitability for clinical use.
Métodos De Síntesis
N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-1H-1,2,4-triazole-3-carboxamide can be synthesized using a multi-step process that involves the reaction of 4-chlorobenzaldehyde with thiourea to form 4-chlorophenylthiourea. This compound is then reacted with 2-bromoacetic acid to form the intermediate compound, which is further reacted with sodium azide to form the final product, N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-1H-1,2,4-triazole-3-carboxamide.
Aplicaciones Científicas De Investigación
N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-1H-1,2,4-triazole-3-carboxamide has been extensively studied for its potential therapeutic applications in various diseases, such as cancer, inflammation, and neurodegenerative disorders. It has been shown to inhibit the activity of several enzymes, including cyclin-dependent kinases (CDKs), glycogen synthase kinase 3 (GSK-3), and histone deacetylases (HDACs), which are involved in cell cycle regulation, apoptosis, and gene expression.
Propiedades
IUPAC Name |
N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-1H-1,2,4-triazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8ClN5OS/c13-8-3-1-7(2-4-8)9-5-20-12(16-9)17-11(19)10-14-6-15-18-10/h1-6H,(H,14,15,18)(H,16,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPHPIJIORMAIJL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CSC(=N2)NC(=O)C3=NC=NN3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8ClN5OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thien-2-yl)-2-(4-methoxyphenyl)acetamide](/img/structure/B5793972.png)

![N-(3,4-dimethylphenyl)-N-[(2-hydroxy-6-methyl-3-quinolinyl)methyl]acetamide](/img/structure/B5793978.png)
![1-(4-fluorophenyl)-4-[(3-methylphenoxy)acetyl]piperazine](/img/structure/B5793982.png)



![2-chloro-4-nitro-N'-[1-(2-pyridinyl)ethylidene]benzohydrazide](/img/structure/B5794034.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-N'-methylthiourea](/img/structure/B5794045.png)


![ethyl 2-[(2-methyl-3-nitrobenzoyl)amino]benzoate](/img/structure/B5794057.png)
